
1,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that typically exhibit a wide range of biological activities. While specific data on this compound is scarce, research on similar compounds provides valuable insights into their potential applications and properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves spectroscopic characterization and crystal structure determination. These compounds are synthesized in good yields and characterized to understand their molecular structure and interactions (Saeed et al., 2020).
Molecular Structure Analysis
The X-ray structure characterization of antipyrine derivatives reveals that these compounds crystallize in specific space groups, with crystal packing mainly stabilized by a combination of hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations provide insights into the molecular interactions and energy frameworks stabilizing the structures (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical properties of related compounds, such as their reactivity and interactions, are influenced by their molecular structure. For instance, the study of synthesis, spectral characterization, and the crystal structure of pyrazole derivatives emphasizes the role of intermolecular hydrogen bonds and other non-covalent interactions in determining their chemical behavior and potential for forming supramolecular assemblies (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Cancer Therapy Applications Research on compounds with structural similarities, such as those involving dimethyl groups and carboxamide functionalities, has been conducted in the context of cancer therapy. For example, studies have investigated the effects of compounds like 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) on solid tumors in children, showing some activity against neuroblastoma and rhabdomyosarcoma, indicating a potential role in cancer chemotherapy (Finklestein et al., 1975).
Metabolism and Disposition Studies The metabolism and disposition of similar compounds, such as [14C]SB-649868, an orexin 1 and 2 receptor antagonist, have been studied, showing almost complete elimination over a 9-day period primarily via feces, with implications for designing drugs with optimal pharmacokinetic profiles (Renzulli et al., 2011).
Chemosensitivity and Drug Resistance The use of chemosensitivity tests, like the MTT assay, to evaluate the effectiveness of adjuvant chemotherapy, suggests applications in personalized medicine for treating advanced colorectal cancer, showing significant differences in survival outcomes based on sensitivity to chemotherapy (Kabeshima et al., 2002).
Environmental and Biomonitoring Applications Studies on the environmental exposure to pyrethroid metabolites in children provide insights into public health implications of chemical exposure and the need for monitoring and regulation to minimize health risks (Ueyama et al., 2022).
Propiedades
IUPAC Name |
2,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h7H,3-6H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBLMIXZVCXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)
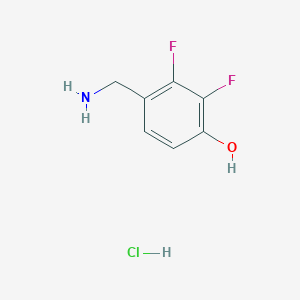
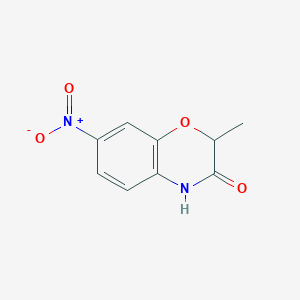

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
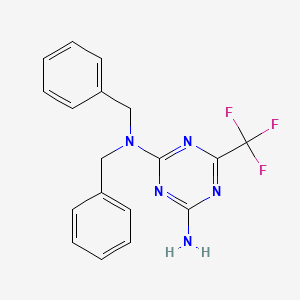
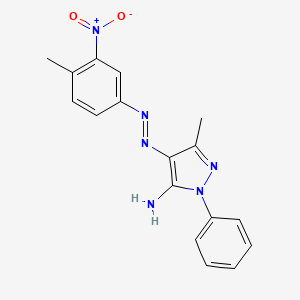

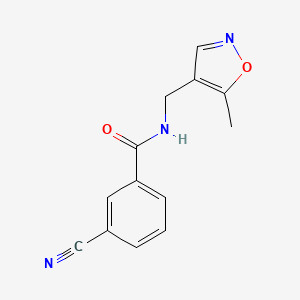

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)

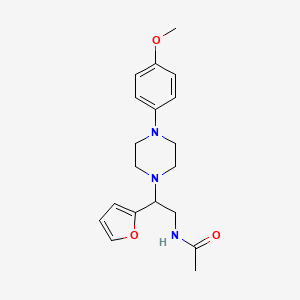
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)